Cas no 1031672-01-1 (4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid)

4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid
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- MDL: MFCD14797777
- Inchi: InChI=1S/C11H12N2O2S/c1-2-5-8-9(10(14)15)16-11(12-8)13-6-3-4-7-13/h3-4,6-7H,2,5H2,1H3,(H,14,15)
- InChI Key: GNZDWHQVBLNDQK-UHFFFAOYSA-N
- SMILES: CCCC1=C(C(=O)O)SC(=N1)N2C=CC=C2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB373119-1g |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid; . |
1031672-01-1 | 1g |
€317.00 | 2025-03-19 | ||
Life Chemicals | F1907-1524-5g |
4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid |
1031672-01-1 | 95%+ | 5g |
$1305.0 | 2023-09-07 | |
Chemenu | CM302748-10g |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | 95% | 10g |
$888 | 2021-08-18 | |
Life Chemicals | F1907-1524-2.5g |
4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid |
1031672-01-1 | 95%+ | 2.5g |
$680.0 | 2023-09-07 | |
abcr | AB373119-500 mg |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | 500MG |
€254.60 | 2023-02-04 | ||
Enamine | EN300-186620-10.0g |
4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | 95% | 10g |
$3301.0 | 2023-05-03 | |
abcr | AB373119-5g |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid; . |
1031672-01-1 | 5g |
€877.00 | 2025-03-19 | ||
A2B Chem LLC | AI05874-1mg |
4-Propyl-2-(1h-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | >95% | 1mg |
$201.00 | 2024-04-20 | |
abcr | AB373119-10g |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid; . |
1031672-01-1 | 10g |
€1357.00 | 2025-03-19 | ||
Ambeed | A471630-1g |
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid |
1031672-01-1 | 95+% | 1g |
$329.0 | 2024-04-26 |
4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid Related Literature
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
Additional information on 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid
Comprehensive Overview of 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid (CAS No. 1031672-01-1)
The compound 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid (CAS No. 1031672-01-1) is a structurally unique thiazole derivative with significant potential in pharmaceutical and agrochemical research. Its molecular framework combines a propyl-substituted thiazole core with a pyrrole moiety, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its relevance in drug discovery, particularly in targeting enzymes like kinases and G-protein-coupled receptors (GPCRs), which are hotspots in oncology and metabolic disease research.
In the context of AI-driven drug design, 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid has garnered attention due to its computational docking compatibility. Researchers frequently search for "thiazole-based scaffolds for virtual screening" or "pyrrole-thiazole hybrids in medicinal chemistry," reflecting its growing importance. The compound's carboxylic acid group enhances its solubility, a critical factor for bioavailability optimization—a trending topic in preclinical development forums.
From a synthetic chemistry perspective, this compound exemplifies heterocyclic diversification strategies. Its 1H-pyrrol-1-yl substitution offers a handle for further functionalization, aligning with the demand for "modular synthesis of thiazole derivatives"—a frequently queried term in academic databases. Notably, its propyl side chain contributes to lipophilicity, a property often explored in central nervous system (CNS) drug candidates, addressing current interests in neurodegenerative therapies.
Environmental and regulatory considerations also shape discussions around 1031672-01-1. Green chemistry advocates highlight its potential as a low-toxicity intermediate, contrasting with traditional halogenated analogs. Queries like "sustainable synthesis of thiazole carboxylates" underscore this shift. Analytical methods such as HPLC-MS and NMR are routinely employed for purity assessment, ensuring compliance with ICH guidelines—a key concern for manufacturers.
Market trends reveal rising demand for 4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid in contract research organizations (CROs), driven by outsourcing of hit-to-lead optimization services. Patent analyses indicate its inclusion in broad-spectrum antimicrobial formulations, resonating with global antibiotic resistance concerns. The compound's structure-activity relationship (SAR) data is increasingly curated in cheminformatics platforms, catering to machine learning-enabled discovery pipelines.
In conclusion, CAS 1031672-01-1 represents a multifaceted tool for modern chemical research. Its dual thiazole-pyrrole pharmacophore aligns with cutting-edge inquiries into "privileged structures in fragment-based drug design," while its synthetic accessibility supports scalable production—a balance rarely achieved in specialty fine chemicals.
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